DA-67

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

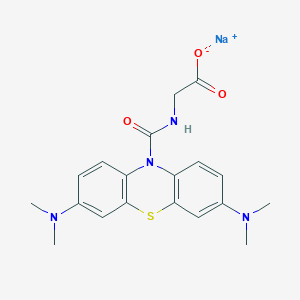

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYDTVACYGEPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Principle of DA-67 in Hydrogen Peroxide Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of DA-67 as a chromogenic substrate for the sensitive detection of hydrogen peroxide (H₂O₂). This document provides a detailed overview of the chemical mechanism, experimental protocols, and the application of this method in various research and development settings.

Introduction to this compound

This compound, chemically known as Sodium ({[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]carbonyl}amino)acetate, is a water-soluble chromogenic reagent employed for the quantitative analysis of hydrogen peroxide.[1][2][3] Its primary application lies in enzyme-coupled assays where hydrogen peroxide is a product of an enzymatic reaction. The high sensitivity and aqueous solubility of this compound make it a valuable tool in biochemical and clinical diagnostics.[4][5]

Chemical Structure of this compound:

Core Principle of Detection

The detection of hydrogen peroxide using this compound is based on a peroxidase-catalyzed oxidation reaction. In the presence of a peroxidase enzyme, such as horseradish peroxidase (HRP), hydrogen peroxide oxidizes this compound, leading to the formation of a colored product.[4][6] The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide in the sample.

The Chemical Reaction Pathway

While the exact multi-step reaction mechanism for this compound is not extensively detailed in readily available literature, it is understood to follow the general mechanism of peroxidase action on chromogenic substrates. The process can be summarized in the following logical steps:

-

Activation of Peroxidase: Horseradish peroxidase reacts with hydrogen peroxide to form an activated enzyme intermediate, known as Compound I.

-

Oxidation of this compound: The activated peroxidase (Compound I) then oxidizes a molecule of this compound, a phenothiazine derivative, by accepting an electron. This results in the formation of a cation radical of this compound and the reduction of the enzyme to Compound II.[7][8]

-

Further Oxidation and Color Development: Compound II, in turn, oxidizes a second molecule of this compound, regenerating the resting state of the peroxidase and producing another cation radical. These highly colored radical species are responsible for the change in absorbance.[7] The final colored product exhibits a maximum absorbance at approximately 666 nm.[8]

The core of the this compound molecule is a phenothiazine structure, which is known to undergo oxidation at the sulfur atom to form a sulfoxide, and can also form stable colored radical cations.[7][9] It is this transformation of the phenothiazine core that results in the chromophore responsible for the color change.

Figure 1: Logical workflow of the this compound based hydrogen peroxide detection.

Quantitative Data

Precise quantitative data such as the molar absorptivity, limit of detection (LOD), and linear range for this compound are not consistently reported across scientific literature. However, based on typical performance of similar chromogenic assays and available information, the following table summarizes expected and reported parameters.

| Parameter | Value | Reference/Note |

| Maximum Absorbance (λmax) | ~666 nm | [8] |

| **Linear Range (H₂O₂) ** | 0 - 5 mmol/L | A general range provided in a basic protocol.[6] |

| Limit of Detection (LOD) | Not explicitly found for this compound. Similar assays report LODs in the low µM to nM range. | [10][11][12] |

| Molar Absorptivity (ε) | Not explicitly found for this compound. |

Experimental Protocols

The following are detailed methodologies for the use of this compound in hydrogen peroxide detection, based on available protocols.[6]

Reagents and Materials

-

This compound powder

-

Peroxidase (e.g., Horseradish Peroxidase, HRP)

-

PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100

-

Hydrogen peroxide (30% stock solution)

-

Spectrophotometer capable of measuring absorbance at 666 nm

-

Standard laboratory glassware and pipettes

Preparation of Solutions

-

This compound/Peroxidase Working Solution:

-

Dissolve 4.08 mg of this compound powder in a small volume of PIPES buffer.

-

Add 1 mL of a 100 units/mL peroxidase solution.

-

Bring the final volume to 100 mL with PIPES buffer to achieve a final this compound concentration of 100 µmol/L.[6]

-

This solution should be prepared fresh and protected from light.

-

-

Hydrogen Peroxide Standards:

-

Prepare a series of hydrogen peroxide standards by diluting a stock solution in the appropriate buffer (e.g., PIPES buffer or deionized water). A typical range for the calibration curve might be from 0 to 5 mmol/L.[6]

-

Assay Procedure

-

Pipette 3 mL of the this compound/Peroxidase Working Solution into a cuvette or microplate well.

-

Add 10 µL of the sample solution (or standard).[6]

-

For a blank control, add 10 µL of distilled water instead of the sample.[6]

-

Incubate the mixture at 37°C for 5 minutes.[6]

-

Measure the absorbance at 666 nm using a spectrophotometer.[6]

-

The absorbance of the blank is subtracted from the absorbance of the samples.

-

The concentration of hydrogen peroxide in the sample is determined by comparing its absorbance to the standard curve.

Figure 2: A generalized experimental workflow for the quantification of H₂O₂ using this compound.

Applications in Research and Drug Development

The this compound assay for hydrogen peroxide is applicable in various fields:

-

Enzyme Kinetics: To determine the activity of H₂O₂-producing enzymes such as glucose oxidase, cholesterol oxidase, and uricase.

-

Drug Discovery: To screen for inhibitors or activators of enzymes that produce or scavenge hydrogen peroxide.

-

Oxidative Stress Research: To measure the levels of hydrogen peroxide in biological samples as a marker of oxidative stress, although care must be taken to account for interfering substances.

-

Food Industry: For the quality control of food products where hydrogen peroxide may be present as a residue from sterilization processes.

Signaling Pathways: A Clarification

It is important to note that this compound is a chemical reagent for the in vitro detection of hydrogen peroxide and does not directly participate in or modulate intracellular signaling pathways. Hydrogen peroxide itself is a signaling molecule in many biological processes. The this compound assay can be used as a tool to measure the output of these pathways, for example, by quantifying the H₂O₂ released from cells in culture in response to a specific stimulus. However, this compound itself does not have a biological signaling function.

Conclusion

This compound is a sensitive and water-soluble chromogenic substrate for the peroxidase-based detection of hydrogen peroxide. Its principle of action is based on an oxidative color-forming reaction that can be easily quantified using a standard spectrophotometer. While specific performance characteristics like molar absorptivity and a validated limit of detection are not widely published, the provided protocols and the understanding of its chemical nature as a phenothiazine derivative allow for its effective application in a variety of research and diagnostic settings. The simplicity and sensitivity of the this compound assay make it a valuable method for the quantification of hydrogen peroxide in numerous scientific disciplines.

References

- 1. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine [mdpi.com]

- 2. ulcho.com [ulcho.com]

- 3. Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate | C19H21N4NaO3S | CID 23694774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxidative Stress in the Progression of Alzheimer Disease in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. jasco.ro [jasco.ro]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

DA-67 Chromogenic Substrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-67, chemically known as 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)-phenothiazine sodium salt, is a water-soluble chromogenic substrate primarily utilized in enzymatic assays.[1] Its water solubility offers a significant advantage over traditional chromogenic reagents, allowing for simplified and rapid colorimetric detection in biological samples.[2] This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role in peroxidase-based assays.

Core Properties

| Property | Value/Description | Reference |

| Chemical Name | 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)-phenothiazine sodium salt | [1] |

| Appearance | White to green to blue powder | [2] |

| Solubility | Water-soluble | [2] |

| Chromogenic Nature | Forms a colored product upon enzymatic oxidation | [1] |

| Wavelength of Maximum Absorbance (λmax) of Oxidized Product | 666 nm | [3] |

| Apparent Molar Absorptivity for H₂O₂ (in a specific Fe³⁺-TCASAY500 system) | 1.5 x 10⁴ L/mol·cm | [3] |

Mechanism of Action and Signaling Pathway

This compound serves as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of this compound, resulting in the formation of a colored product that can be quantified spectrophotometrically. This reaction is central to assays where the activity of a H₂O₂-producing enzyme is measured.

Figure 1: Generalized signaling pathway for this compound in a coupled enzyme assay.

Experimental Protocols

Detailed and standardized protocols for the use of this compound in various assays are not widely published. However, its application in a commercial kit for the determination of glycated hemoglobin (HbA1c) provides insight into a potential experimental workflow.

Example Application: Enzymatic Determination of Glycated Hemoglobin (HbA1c)

This protocol is based on the principles described in commercially available kits.

1. Principle:

This assay involves a multi-step enzymatic reaction. First, a protease selectively cleaves N-terminal fructosyl dipeptides from the β-chain of HbA1c. These fructosyl dipeptides are then oxidized by a fructosyl peptide oxidase (FPOX), producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified using horseradish peroxidase (HRP) and the chromogenic substrate this compound. The intensity of the color produced is proportional to the amount of HbA1c in the sample.

2. Reagents:

-

Lysis Buffer: To lyse red blood cells and release hemoglobin.

-

Protease Reagent: Containing a specific protease to cleave fructosyl dipeptides.

-

FPOX/HRP/DA-67 Reagent: A combined reagent containing fructosyl peptide oxidase, horseradish peroxidase, and this compound.

-

Calibrators and Controls: With known concentrations of HbA1c.

3. Experimental Workflow:

Figure 2: General experimental workflow for HbA1c determination using this compound.

4. Assay Conditions (from a specific Fe³⁺-TCASAY500 system):

The following conditions were found to be optimal in a specific study and may serve as a starting point for optimization in other peroxidase-based assays.

| Parameter | Optimal Condition | Reference |

| pH | 4.0 (in tartrate buffer) | [3] |

| Incubation Time | 20 minutes | [3] |

| Incubation Temperature | 40°C | [3] |

Stability and Storage

Specific stability data for this compound is not publicly available. As a general precaution for chromogenic substrates, it is recommended to store the powdered form in a cool, dark, and dry place. Solutions should be protected from light to minimize auto-oxidation. The stability of the final colored product should be determined empirically for each specific assay condition.

Conclusion

This compound is a valuable chromogenic substrate for peroxidase-based enzymatic assays due to its water solubility and distinct colorimetric properties. While its primary documented use is in the determination of glycated hemoglobin, its mechanism of action suggests potential applicability in other assays that involve the enzymatic generation of hydrogen peroxide. Further research is required to fully characterize its kinetic properties, such as the molar extinction coefficient, K(m), and V({max}), which would significantly enhance its utility and broader adoption in research and diagnostic applications.

References

A Technical Guide to Water-Soluble Peroxidase Substrates for H₂O₂ Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of common water-soluble peroxidase substrates used in the quantification of hydrogen peroxide (H₂O₂). Understanding the characteristics and methodologies of these substrates is crucial for developing robust and sensitive assays in various research, clinical, and drug development settings.

Introduction to Peroxidase-Based H₂O₂ Detection

Horseradish peroxidase (HRP) is a widely utilized enzyme in biochemical assays due to its ability to catalyze the oxidation of various substrates in the presence of hydrogen peroxide. This catalytic activity forms the basis of numerous sensitive colorimetric and fluorometric assays for detecting H₂O₂. The general reaction mechanism involves the oxidation of HRP by H₂O₂ to a higher oxidation state intermediate, which is then reduced back to its native form by an electron-donating substrate, resulting in a detectable signal. The choice of substrate is critical and depends on the desired sensitivity, detection method (absorbance or fluorescence), and the specific experimental conditions.

Comparison of Common Water-Soluble Peroxidase Substrates

The selection of an appropriate peroxidase substrate is a critical step in assay design. Key parameters for consideration include the wavelength of maximum absorbance (λmax) or emission, the molar extinction coefficient (ε) of the oxidized product, and the overall sensitivity of the assay. The following table summarizes the quantitative data for several widely used water-soluble peroxidase substrates.

| Substrate | Oxidized Product | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Assay Type | Key Features |

| TMB (3,3’,5,5’-Tetramethylbenzidine) | Blue Diimine Cation Radical | 652 | 39,000 | Colorimetric | High sensitivity; reaction can be stopped with acid, shifting λmax to 450 nm with ε = 59,000. |

| Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) | Resorufin | ~570 (Absorbance) / ~585 (Emission) | 58,000 (for resorufin at 571 nm) | Fluorometric/Colorimetric | Highly sensitive fluorogenic substrate with low background fluorescence. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Green Cation Radical | 420, 645, 734, 815 | 36,000 (at 420 nm) | Colorimetric | Stable radical product; versatile for various applications. |

| DA-64 (N,N-bis(4-sulfobutyl)-2,7-diaminofluorene) | Bindschedler's Green | 727 | Not readily available | Colorimetric | High sensitivity and a large dynamic range. |

| Guaiacol | Tetraguaiacol | 470 | 26,600 | Colorimetric | A classic, cost-effective substrate. |

Signaling Pathways and Reaction Mechanisms

The enzymatic reaction of HRP with H₂O₂ and a subsequent electron-donating substrate follows a series of well-defined steps. These pathways are crucial for understanding the kinetics and stoichiometry of the assay.

General Horseradish Peroxidase (HRP) Catalytic Cycle

The catalytic cycle of HRP involves the formation of two intermediate compounds, Compound I and Compound II.

Discovery and development of DA-67 reagent

An in-depth search for a reagent specifically designated as "DA-67" has yielded no publicly available scientific literature, patents, or technical documentation. This suggests that "this compound" may be an internal, proprietary code name for a compound not yet disclosed in the public domain, a historical or discontinued project, or a misnomer for another chemical entity.

Without accessible data on its discovery, development, mechanism of action, or associated experimental protocols, it is not possible to construct the requested in-depth technical guide.

To facilitate the creation of the requested content, please provide any of the following alternative information if available:

-

Alternative Names or Synonyms: The compound may be known by a different chemical name, a more common abbreviation, or a systematic IUPAC name.

-

Chemical Structure: The chemical structure of the molecule would allow for a targeted search for its properties and related research.

-

Associated Company or Research Institution: Knowing the organization that developed or studied this reagent could help narrow the search to their publications and patents.

-

Therapeutic Target or Biological Pathway: Information about the intended biological target or the signaling pathway it modulates can provide keywords for a more effective search.

-

Relevant Scientific Publications or Patent Numbers: Any existing documents, even if they don't use the "this compound" designation, would be invaluable.

Once more specific and verifiable information is provided, a comprehensive technical guide that meets the detailed requirements for data presentation, experimental protocols, and visualizations can be developed.

An In-depth Technical Guide to DA-67 (CAS Number 115871-18-6)

This technical guide provides a comprehensive overview of DA-67, a water-soluble chromogenic substrate. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound, with the CAS number 115871-18-6, is chemically known as Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate. It is a phenothiazine derivative primarily utilized in biochemical assays.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference |

| CAS Number | 115871-18-6 | General |

| Molecular Formula | C₁₉H₂₁N₄NaO₃S | [1] |

| Molecular Weight | 408.45 g/mol | [1] |

| Appearance | White to pale blue or green crystalline powder or mass.[2][3] | General |

| Solubility | Soluble in water at concentrations above 1 mmol/L.[2] | [2] |

| Storage Conditions | Store at 2-10°C, protected from light and moisture.[1] | [1] |

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature. However, some information is available from commercial suppliers and chemical databases.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Data |

| ¹H NMR (DMSO-d₆) | δ 3.17 (12H, s), 3.74 (2H, s, –CH₂–), 4.75 (1H, s, –NH–), 6.72-7.55 (6H, m, aromatic H) |

| Infrared (IR) | νNH = 3400 cm⁻¹, νCH = 2930 cm⁻¹, νC=O = 1650 cm⁻¹, νO–C = 1100 cm⁻¹ |

| Mass Spectrometry | Molecular peak at m/z 408 |

| Maximum Absorption (in assay) | 666 nm (in the presence of peroxidase and H₂O₂) |

Primary Application and Mechanism of Action

This compound is a highly sensitive, water-soluble chromogenic reagent used for the quantitative determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD).[1][2] Its primary advantage over traditional reagents is its high water solubility and sensitivity, allowing for direct colorimetric measurements without the need for fluorescent or luminescent agents.

The fundamental mechanism involves the POD-catalyzed oxidation of this compound by H₂O₂, resulting in a colored product with a maximum absorbance at 666 nm. The intensity of the color produced is directly proportional to the concentration of H₂O₂ or the activity of POD in the sample.

Caption: Reaction mechanism of this compound in a peroxidase-catalyzed assay.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Quantitative Determination of Hydrogen Peroxide

This protocol outlines the steps for measuring the concentration of H₂O₂ in a sample.[1][4]

Materials:

-

This compound powder

-

Peroxidase (POD), 100 units/mL solution

-

PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100

-

Sample solution containing H₂O₂ (expected range: 0-5 mmol/L)

-

Spectrophotometer

Procedure:

-

Prepare the Chromogenic Solution:

-

Dissolve 4.08 mg of this compound powder and 1 mL of 100 units/mL peroxidase in the PIPES buffer.

-

Bring the final volume to 100 mL with the PIPES buffer to achieve a this compound concentration of 100 µmol/L.

-

-

Reaction:

-

In a suitable container (e.g., a microplate well or cuvette), mix 3 mL of the prepared chromogenic solution with 10 µL of the sample solution.

-

Prepare a blank by mixing 3 mL of the chromogenic solution with 10 µL of distilled water.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 5 minutes.

-

-

Measurement:

-

Measure the absorbance of the sample and blank at 666 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the absorbance difference by subtracting the blank absorbance from the sample absorbance.

-

Determine the H₂O₂ concentration in the sample using a calibration curve prepared with known concentrations of H₂O₂.

-

Caption: Experimental workflow for the quantitative determination of H₂O₂.

Detection of Peroxidase Activity

This protocol is designed to measure the activity of peroxidase in a sample.

Materials:

-

This compound powder

-

Hydrogen peroxide (2% solution)

-

Mcllvaine buffer (pH 5.7)

-

Sample solution containing peroxidase (expected range: 1 fmol - 1 pmol/tube)

-

Spectrophotometer

Procedure:

-

Prepare the Chromogenic Solution:

-

Dissolve 4.08 mg of this compound and 1 mL of 2% H₂O₂ in the Mcllvaine buffer.

-

Bring the final volume to 100 mL with the Mcllvaine buffer.

-

-

Reaction:

-

In a suitable container, mix 2 mL of the prepared chromogenic solution with 2 mL of the sample solution.

-

Prepare a blank by mixing 2 mL of the chromogenic solution with 2 mL of the Mcllvaine buffer.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C. The incubation time may need to be optimized based on the expected enzyme activity.

-

-

Measurement:

-

Measure the absorbance at 666 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the absorbance difference by subtracting the blank absorbance from the sample absorbance.

-

Determine the peroxidase activity in the sample using a calibration curve prepared with known concentrations of peroxidase.

-

Safety and Toxicology

Specific toxicological data for this compound is largely unavailable in public databases and safety data sheets often state "no data available" for acute toxicity, carcinogenicity, and other hazards.[3][5] However, as a phenothiazine derivative, general precautions for this class of compounds should be considered.

Phenothiazine and its derivatives have been associated with various adverse effects, including neuromuscular problems and photosensitization.[6] Overdoses of phenothiazine-based drugs can lead to more severe symptoms, including respiratory and cardiovascular issues.[7][8][9]

Table 3: Safety and Handling of this compound

| Aspect | Recommendation |

| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat.[5][10] |

| Handling | Avoid dust formation. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing.[5][10] |

| First Aid (Inhalation) | Move to fresh air. If symptoms persist, seek medical attention.[10] |

| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water.[10] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10] |

| First Aid (Ingestion) | Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[10] |

Biological Activity and Signaling Pathway Involvement

Currently, there is no published evidence to suggest that this compound has any specific biological activity or direct involvement in cellular signaling pathways beyond its function as a chromogenic substrate in in vitro diagnostic assays. Its design is for a specific analytical purpose, and it is not intended for in vivo use.

While the core phenothiazine structure is found in many psychoactive drugs that interact with various receptors and signaling pathways, this compound's specific modifications and its application as a reagent in enzymatic reactions do not imply similar biological effects. Researchers should not extrapolate the known pharmacological activities of other phenothiazines to this compound without specific experimental evidence.

Conclusion

This compound is a valuable tool for researchers and diagnosticians, offering a sensitive and convenient method for the colorimetric quantification of hydrogen peroxide and peroxidase activity. Its high water solubility and distinct spectral properties make it a superior alternative to many traditional chromogenic reagents. While specific toxicological and pharmacological data for this compound are scarce, its primary application as an in vitro diagnostic reagent, when handled with appropriate laboratory safety measures, is well-established. Further research would be beneficial to fully characterize its safety profile and explore any potential, though currently unknown, biological interactions.

References

- 1. Da67 The Best Price Water-Soluble Oxidation Chromogenic Reagent CAS 115871-18-6 - Da67 and C19h23n4nao3s [deshengbio.en.made-in-china.com]

- 2. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Application principle and usage method of chromogenic substrate this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. echemi.com [echemi.com]

- 6. The toxicity of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenothiazine Poisoning A Review of 48 Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenothiazine overdose: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 9. Phenothiazine overdose [adamcertificationdemo.adam.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

In-Depth Technical Guide to the Spectrophotometric Characteristics of Oxidized DA-67

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric characteristics of oxidized DA-67, a water-soluble chromogenic substrate widely utilized in quantitative enzymatic assays. This document details the underlying chemical principles, experimental protocols, and key performance data associated with the use of this compound in spectrophotometric analysis.

Introduction to this compound

This compound, with the CAS number 115871-18-6, is chemically known as Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate. It belongs to the phenothiazine class of compounds and serves as a highly sensitive and water-soluble reagent for the determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD). The utility of this compound lies in its ability to undergo a significant color change upon oxidation, which can be quantified using spectrophotometry.

Chemical Information:

Principle of Oxidative Chromogenesis

The fundamental application of this compound is based on a peroxidase-catalyzed oxidation reaction. In the presence of hydrogen peroxide, peroxidase facilitates the oxidation of this compound, resulting in the formation of a colored product. This color development is directly proportional to the concentration of hydrogen peroxide in the sample.

Reaction Mechanism

The reaction proceeds as follows:

H₂O₂ + this compound (reduced, colorless) ---(Peroxidase)---> Oxidized this compound (colored) + H₂O

While the precise structure of the final colored product is not extensively detailed in publicly available literature, the oxidation of phenothiazine derivatives typically involves the formation of a colored radical cation or a quinone-imine structure. This transformation leads to a significant shift in the molecule's electronic properties, causing it to absorb light in the visible spectrum.

Spectrophotometric Properties of Oxidized this compound

The spectrophotometric analysis of the oxidized this compound product is central to its application. The key characteristic is its strong absorbance at a specific wavelength in the visible range.

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 666 nm | [2] |

| Appearance of Oxidized Form | Blue or Green | [1] |

| Appearance of Reduced Form | White to pale blue crystalline powder | [1] |

Experimental Protocols

The following provides a general protocol for the determination of hydrogen peroxide using this compound. This should be optimized based on the specific experimental conditions and sample matrix.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mM. Protect the solution from light.

-

Peroxidase (POD) Solution: Prepare a solution of horseradish peroxidase (HRP) in the same buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined experimentally.

-

Hydrogen Peroxide Standards: Prepare a series of hydrogen peroxide standards of known concentrations in the appropriate buffer.

Assay Procedure

-

To a microplate well or a cuvette, add the sample or hydrogen peroxide standard.

-

Add the this compound solution and the peroxidase solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow for color development.

-

Measure the absorbance of the solution at 666 nm using a spectrophotometer.

-

Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the hydrogen peroxide concentration in the samples by interpolating their absorbance values on the standard curve.

Example Experimental Workflow

Figure 1. A generalized workflow for the spectrophotometric determination of hydrogen peroxide using this compound.

Data Presentation and Analysis

For accurate quantification, a standard curve must be generated for each assay. The relationship between absorbance and concentration should be linear within the tested range.

Example Standard Curve Data

| H₂O₂ Concentration (µM) | Absorbance at 666 nm (AU) |

| 0 | 0.050 |

| 10 | 0.250 |

| 25 | 0.580 |

| 50 | 1.150 |

| 75 | 1.720 |

| 100 | 2.250 |

Signaling Pathway of the Assay

The enzymatic reaction and subsequent detection can be visualized as a simple signaling pathway.

Figure 2. The enzymatic reaction pathway for the oxidation of this compound.

Potential Applications

The this compound-based assay is suitable for a wide range of applications where the quantification of hydrogen peroxide is necessary. This includes:

-

Monitoring of enzymatic reactions: For enzymes that produce hydrogen peroxide as a byproduct (e.g., glucose oxidase, cholesterol oxidase).

-

Assessment of oxidative stress: Measuring H₂O₂ levels in biological samples.

-

Drug discovery: Screening for inhibitors or activators of H₂O₂-producing enzymes.

-

Food industry: Quality control and determination of residual peroxides.

Limitations and Considerations

-

Interferences: Substances that can be oxidized by peroxidase or that can directly reduce the oxidized this compound may interfere with the assay. Common interfering substances include high concentrations of antioxidants like ascorbic acid and glutathione.

-

Enzyme Activity: The rate of the reaction is dependent on the activity of the peroxidase enzyme, which can be affected by pH, temperature, and the presence of inhibitors.

-

Spontaneous Oxidation: Prolonged exposure to light and air can lead to the spontaneous oxidation of this compound, resulting in high background absorbance. It is crucial to store the reagent protected from light and to use freshly prepared solutions.

-

Sample Matrix Effects: Components of the sample matrix may interfere with the assay. It is recommended to run appropriate controls, such as sample blanks without peroxidase, to account for these effects.

Conclusion

This compound is a valuable tool for the spectrophotometric quantification of hydrogen peroxide. Its high water solubility and the distinct absorbance maximum of its oxidized product in the visible range make it a convenient and sensitive chromogenic substrate. For reliable and accurate results, careful optimization of the experimental protocol and the use of a standard curve are essential. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively implement this compound in their analytical workflows.

References

The DA-67 Coloring Reagent: A Technical Guide for Researchers

The DA-67 coloring reagent is a highly sensitive, water-soluble chromogenic substrate primarily utilized in biochemical assays for the determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD). This guide provides a comprehensive overview of its core features, experimental protocols, and the underlying principles of its application for researchers, scientists, and professionals in drug development.

Core Features and Chemical Properties

This compound is a methylene blue-based compound that offers significant advantages over traditional chromogenic reagents, most notably its high water solubility and sensitivity. These characteristics allow for the development of straightforward and rapid colorimetric assays.[1] The results can be quantified using a standard spectrophotometer or colorimeter, making it a versatile tool for various laboratory settings.[2]

The key chemical and physical properties of the this compound coloring reagent are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Sodium 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)phenothiazine | [2][3] |

| Synonyms | This compound, DA67 | [2] |

| CAS Number | 115871-18-6 | [1][2][3] |

| Molecular Formula | C₁₉H₂₁N₄NaO₃S | [3] |

| Molecular Weight | 408.45 g/mol | [3] |

| Appearance | White to pale blue or green crystalline powder | [3][4] |

| Solubility | Soluble in water at concentrations of more than 1 mM. | [4][5] |

| Storage | Store at 2-10°C, protected from light and moisture. For long-term storage, -20°C is recommended. | [1][3] |

Principle of Detection

The utility of this compound is based on a peroxidase-catalyzed oxidation reaction. In the presence of peroxidase, this compound is oxidized by hydrogen peroxide, resulting in the formation of a colored product. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample. This principle allows for the indirect quantification of any analyte that produces hydrogen peroxide in an enzymatic reaction.

Experimental Protocols

The following is a general protocol for the quantitative determination of hydrogen peroxide using the this compound coloring reagent. This protocol may require optimization depending on the specific application and experimental conditions.

Reagents and Materials

-

This compound coloring reagent

-

Peroxidase (e.g., horseradish peroxidase, HRP)

-

PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100

-

Hydrogen peroxide (H₂O₂) standard solutions (0-5 mmol/L)

-

Sample containing an unknown concentration of H₂O₂

-

Spectrophotometer or microplate reader

Preparation of Working Solution

-

Prepare a 100 µmol/L this compound solution by dissolving 4.08 mg of this compound powder in 100 mL of PIPES buffer.[1]

-

Add peroxidase to the this compound solution to a final concentration of 100 units/mL.[1] This is the Chromogenic Working Solution.

Assay Procedure

-

To 3 mL of the Chromogenic Working Solution, add 10 µL of the sample solution containing hydrogen peroxide.[1]

-

For the blank, add 10 µL of distilled water to 3 mL of the Chromogenic Working Solution.[1]

-

Prepare a standard curve by adding 10 µL of each H₂O₂ standard solution to 3 mL of the Chromogenic Working Solution.

-

Incubate all solutions at 37°C for 5 minutes.[1]

-

Measure the absorbance of the solutions at 666 nm using a spectrophotometer.[1]

-

Calculate the absorbance difference between the samples/standards and the blank.

-

Determine the concentration of H₂O₂ in the sample by comparing its absorbance to the standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the detection of hydrogen peroxide using the this compound coloring reagent in a peroxidase-coupled assay.

Applications in Research and Drug Development

The detection of hydrogen peroxide is crucial in many areas of biological research and drug development, as H₂O₂ is a byproduct of numerous enzymatic reactions and plays a role in cellular signaling and oxidative stress. Peroxidase-coupled assays, such as those employing this compound, are valuable for:

-

Enzyme Activity Assays: Quantifying the activity of oxidases that produce hydrogen peroxide, such as glucose oxidase, cholesterol oxidase, and monoamine oxidase.

-

Metabolite Quantification: Measuring the concentration of metabolites like glucose, cholesterol, and uric acid.

-

High-Throughput Screening (HTS): In drug discovery, HTS assays are used to identify compounds that inhibit or activate specific enzymes. The simplicity and sensitivity of the this compound assay make it suitable for HTS formats.

-

Oxidative Stress Studies: Assessing the levels of reactive oxygen species (ROS), including H₂O₂, in cellular and tissue samples under various conditions.

While specific signaling pathways are not directly visualized using this compound, its ability to measure H₂O₂ allows for the study of pathways where H₂O₂ acts as a second messenger or is indicative of a particular cellular state. The reaction mechanism is depicted in the following diagram.

Concluding Remarks

The this compound coloring reagent is a valuable tool for the sensitive and convenient quantification of hydrogen peroxide in a variety of research and diagnostic applications. Its high water solubility and the simplicity of the colorimetric assay make it an attractive alternative to traditional chromogenic substrates. While detailed quantitative performance data such as molar extinction coefficient and comprehensive stability profiles are not widely available in the public domain, the provided protocols and principles offer a solid foundation for the successful implementation of this compound in the laboratory. As with any assay, optimization for specific experimental conditions is recommended to ensure accurate and reproducible results.

References

- 1. Application principle and usage method of chromogenic substrate this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. This compound | 115871-18-6 [chemicalbook.com]

- 3. ulcho.com [ulcho.com]

- 4. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

An In-depth Technical Guide to Novel Chromogens in Biochemistry for Researchers, Scientists, and Drug Development Professionals

The landscape of biochemical detection is continually evolving, with novel chromogens offering enhanced sensitivity, a broader color palette for multiplexing, and improved stability over traditional substrates. This guide provides a comprehensive overview of the core principles, applications, and methodologies of these advanced reagents, empowering researchers and drug development professionals to leverage their full potential in their studies.

Introduction to Novel Chromogens

Chromogenic detection remains a cornerstone of many biochemical assays, providing a visual and often quantifiable readout of the presence and localization of a target molecule. Traditional chromogens like 3,3'-Diaminobenzidine (DAB) and 3-Amino-9-ethylcarbazole (AEC) have been widely used for decades. However, the demand for more sophisticated experimental designs, particularly in the realm of multiplexing and high-throughput screening, has driven the development of a new generation of chromogenic substrates.

Novel chromogens offer several advantages:

-

Expanded Color Spectrum: A wider array of distinct colors (e.g., green, blue, purple, teal) enables the simultaneous detection of multiple targets in a single sample, a technique known as multiplexing.[1][2][3]

-

Narrow Absorption Spectra: Some of the most innovative chromogens are based on fluorophores, which possess narrow and distinct absorption spectra. This property minimizes spectral overlap between different chromogens, facilitating accurate co-localization studies.[4]

-

Enhanced Sensitivity and Stability: Newer formulations often provide increased staining intensity and greater stability in organic solvents used for mounting, leading to more robust and reproducible results.[5][6]

-

Translucence: Certain novel chromogens are translucent, allowing for the visualization of a third color when two different chromogenic signals overlap, providing an additional layer of information in co-localization experiments.[4]

Core Principles of Chromogenic Detection

The fundamental principle of chromogenic detection involves an enzyme-substrate reaction that produces a colored, insoluble precipitate at the site of the target molecule. The most commonly used enzymes are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).

The general workflow is as follows:

-

Binding: A primary antibody binds specifically to the target antigen.

-

Enzyme Conjugation: A secondary antibody conjugated to an enzyme (HRP or AP) binds to the primary antibody.

-

Chromogenic Reaction: A soluble chromogenic substrate is added. The enzyme catalyzes the conversion of the substrate into a colored, insoluble product that precipitates at the location of the enzyme-antibody-antigen complex.

-

Visualization: The colored precipitate is visualized using a standard brightfield microscope.

Tyramide Signal Amplification (TSA)

Many novel chromogenic systems for immunohistochemistry (IHC) utilize Tyramide Signal Amplification (TSA). In this method, the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive radical. This radical then covalently binds to nearby tyrosine residues on proteins at the site of the target. This covalent deposition of the chromogen results in a significant amplification of the signal and allows for sequential multiplexing protocols, as the signal from one round of staining can withstand the stripping conditions required to remove the antibodies for the next round of staining.[7]

Quantitative Data of Novel and Traditional Chromogens

The selection of a chromogen is often guided by its spectral properties and sensitivity. While comprehensive quantitative data for all proprietary novel chromogens is not always publicly available, the following table summarizes the known spectral properties of some common and novel chromogens.

| Chromogen | Enzyme | Color | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| DAB (3,3'-Diaminobenzidine) | HRP | Brown | ~460 nm (oxidized) | Not widely reported for the precipitate |

| AEC (3-Amino-9-ethylcarbazole) | HRP | Red | ~518 nm | Not widely reported for the precipitate |

| TMB (3,3',5,5'-Tetramethylbenzidine) | HRP | Blue (soluble) | 652 nm | 39,000 |

| TMB (3,3',5,5'-Tetramethylbenzidine) | HRP | Yellow (soluble, after stop solution) | 450 nm | 59,000 |

| Warp Red™ (Biocare Medical) | AP | Fuchsin-Red | Not specified | Not specified |

| Vina Green™ (Biocare Medical) | HRP | Green | Not specified | Not specified |

| DISCOVERY Chromogens (Roche) | HRP/AP | Purple, Yellow, Teal, Red, etc. | Narrow, distinct spectra (specific λmax not published) | Not specified |

Note: The molar extinction coefficients for precipitated chromogens are difficult to measure and are not typically reported. The values for TMB are for its soluble oxidized forms.

Experimental Protocols

Detailed methodologies are crucial for the successful application of novel chromogens. Below are representative protocols for key applications.

Multiplex Immunohistochemistry (IHC) using Novel Chromogens

This protocol is a general guideline for sequential chromogenic IHC, which is a common application for novel chromogens with distinct colors. This example focuses on the visualization of immune cell markers (CD8, CD4, and FoxP3) in formalin-fixed, paraffin-embedded (FFPE) tissue, which is relevant for studying the tumor microenvironment in drug development.

Materials:

-

FFPE tissue sections on charged slides

-

Dewaxing and rehydration solutions (e.g., xylene, graded ethanol series)

-

Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

-

Peroxide block solution

-

Protein block solution

-

Primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3)

-

HRP- and AP-conjugated secondary antibodies

-

Novel chromogen kits (e.g., a brown HRP-activated chromogen, a red AP-activated chromogen, and a green HRP-activated chromogen)

-

Antibody elution buffer

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate through a series of graded ethanol solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using an appropriate buffer and heating method (e.g., pressure cooker, microwave).

-

-

Staining for the First Target (e.g., CD8 with a brown chromogen):

-

Apply peroxide block to quench endogenous peroxidase activity.

-

Apply protein block to reduce non-specific antibody binding.

-

Incubate with the primary antibody (e.g., anti-CD8).

-

Incubate with an HRP-conjugated secondary antibody.

-

Apply the HRP-activated brown chromogen and incubate until the desired color intensity is reached.

-

Rinse thoroughly.

-

-

Antibody Elution:

-

Incubate the slides in an antibody elution buffer to remove the primary and secondary antibodies from the first staining round. The precipitated chromogen will remain.

-

Wash thoroughly.

-

-

Staining for the Second Target (e.g., CD4 with a red chromogen):

-

Repeat the blocking steps (peroxide and protein block).

-

Incubate with the second primary antibody (e.g., anti-CD4).

-

Incubate with an AP-conjugated secondary antibody.

-

Apply the AP-activated red chromogen and incubate.

-

Rinse thoroughly.

-

-

Antibody Elution (if staining a third target):

-

Repeat the antibody elution step.

-

-

Staining for the Third Target (e.g., FoxP3 with a green chromogen):

-

Repeat the blocking steps.

-

Incubate with the third primary antibody (e.g., anti-FoxP3).

-

Incubate with an HRP-conjugated secondary antibody.

-

Apply the HRP-activated green chromogen and incubate.

-

Rinse thoroughly.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.

-

Chromogenic Western Blotting

This protocol outlines the use of a chromogenic substrate for the detection of a target protein on a western blot membrane.

Materials:

-

Membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Tris-buffered saline with Tween-20 (TBST)

-

Chromogenic HRP substrate (e.g., DAB or TMB-based precipitating substrate)

-

Deionized water

Procedure:

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Chromogenic Detection:

-

Prepare the chromogenic substrate according to the manufacturer's instructions.

-

Incubate the membrane in the substrate solution until the desired band intensity is achieved.

-

Stop the reaction by washing the membrane extensively with deionized water.

-

-

Drying and Imaging:

-

Air dry the membrane and document the results by scanning or photography.

-

Enzyme-Linked Immunosorbent Assay (ELISA) with a Soluble Chromogen

This protocol describes a sandwich ELISA using a soluble chromogen like TMB for quantification of an antigen.[5][8][9][10]

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen standards and samples

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

Wash buffer (e.g., PBST)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating:

-

Coat the wells of the microplate with the capture antibody and incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate with wash buffer.

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate.

-

Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.

-

-

Chromogenic Development:

-

Wash the plate.

-

Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.

-

-

Stopping the Reaction:

-

Add stop solution to each well. The color will change from blue to yellow.

-

-

Measurement:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Analysis:

-

Generate a standard curve from the absorbance values of the standards and determine the concentration of the antigen in the samples.

-

Visualizations of Signaling Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.

Simplified Immune Response Signaling in the Tumor Microenvironment

This diagram illustrates the interaction between a cytotoxic T-cell (CTL), a helper T-cell, and a regulatory T-cell (Treg), key players in the anti-tumor immune response. Multiplex IHC with novel chromogens can be used to visualize these different cell types in situ.

Experimental Workflow for Multiplex Immunohistochemistry

This diagram outlines the sequential steps involved in a typical multiplex IHC experiment, from sample preparation to final analysis.

Logical Relationship of Chromogen Selection in Multiplexing

This diagram illustrates the decision-making process for selecting appropriate chromogens in a multiplexing experiment, considering factors like enzyme system and color separation.

Conclusion

Novel chromogens have significantly expanded the capabilities of biochemical detection, particularly in the field of immunohistochemistry. The availability of a wide range of colors with distinct spectral properties has made multiplexing more accessible and robust, enabling researchers to gain deeper insights into the complex interplay of molecules within cells and tissues. By understanding the core principles and following optimized protocols, scientists and drug development professionals can effectively utilize these powerful tools to accelerate their research and discovery efforts. As chromogen technology continues to advance, we can anticipate even more sophisticated applications that will further our understanding of biology and disease.

References

- 1. Multiplex Immunohistochemistry for Mapping the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]

- 2. Novel Chromogens for Immunohistochemistry in Spatial Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diagnostics.roche.com [diagnostics.roche.com]

- 5. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]

- 6. biocare.net [biocare.net]

- 7. youtube.com [youtube.com]

- 8. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 9. assaygenie.com [assaygenie.com]

- 10. genfollower.com [genfollower.com]

Methodological & Application

Application Notes and Protocols for Hydrogen Peroxide Detection

Note on "DA-67" Assay: Initial searches for a specific hydrogen peroxide assay protocol termed "this compound" did not yield a recognized, standardized method. It is possible that this name is an internal designation, a newly developed assay not yet widely published, or a variation of a common assay. In order to provide a comprehensive and immediately useful protocol for researchers, scientists, and drug development professionals, this document details the widely-used and well-validated Amplex™ Red Hydrogen Peroxide/Peroxidase Assay. This assay is a highly sensitive and stable fluorometric method for the detection of hydrogen peroxide (H₂O₂) and is applicable to a broad range of research and drug discovery applications.

Introduction and Principle

The Amplex™ Red Hydrogen Peroxide/Peroxidase Assay provides a sensitive and specific method for the quantification of H₂O₂ in various biological and chemical systems. The core of the assay is the reaction of the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) with H₂O₂ in the presence of horseradish peroxidase (HRP).[1][2] This enzymatic reaction proceeds with a 1:1 stoichiometry, producing the highly fluorescent product, resorufin.[1][2] Resorufin has excitation and emission maxima of approximately 570 nm and 585 nm, respectively, which are in the long-wavelength range, minimizing interference from autofluorescence often found in biological samples.[1] The resulting increase in fluorescence is directly proportional to the concentration of H₂O₂ in the sample. This assay is significantly more sensitive than colorimetric methods and other fluorescent assays like the scopoletin-based method.[1][3]

Key Features:

-

High Sensitivity: Capable of detecting as little as 10 picomoles of H₂O₂ in a 100 µL volume.[1]

-

Fluorometric Detection: Increased fluorescence signal, rather than a decrease, provides a more robust assay format.[1]

-

Broad Applicability: Can be adapted to measure the activity of various H₂O₂-producing enzymes, such as glucose oxidase, cholesterol oxidase, and monoamine oxidase, making it a versatile tool in drug discovery and basic research.[4]

Reaction Principle and Signaling Pathway

The enzymatic reaction underlying the Amplex™ Red assay is a straightforward two-step process catalyzed by horseradish peroxidase.

Caption: Reaction principle of the Amplex™ Red assay.

Experimental Protocols

This section provides a detailed protocol for quantifying H₂O₂ using the Amplex™ Red assay in a 96-well microplate format.

Required Materials

-

Amplex™ Red reagent

-

Dimethylsulfoxide (DMSO)

-

Horseradish peroxidase (HRP)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

Microplate reader capable of fluorescence excitation at ~560 nm and emission detection at ~590 nm

-

Black, flat-bottom 96-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Amplex™ Red Stock Solution (10 mM): Dissolve Amplex™ Red reagent in high-quality DMSO. This stock solution should be stored at -20°C, protected from light.

-

HRP Stock Solution (10 U/mL): Dissolve HRP in the reaction buffer. This solution can be stored at 4°C for short periods.

-

H₂O₂ Stock Solution (~1 M): The concentration of commercial 30% H₂O₂ can be variable. It is recommended to determine the precise concentration by measuring its absorbance at 240 nm (Molar extinction coefficient ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

-

H₂O₂ Standard Working Solutions: Prepare a series of dilutions of the H₂O₂ stock solution in reaction buffer to generate a standard curve. A typical range would be from 0 µM to 10 µM.

-

Working Solution: Prepare a fresh working solution containing Amplex™ Red and HRP just before use. For a final concentration of 50 µM Amplex™ Red and 0.1 U/mL HRP, dilute the stock solutions accordingly in the reaction buffer. Protect this solution from light.

Assay Procedure

The following workflow outlines the steps for setting up the H₂O₂ standard curve and measuring unknown samples.

References

- 1. Amplex® Red酵素アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for the Use of DA-67 in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-67 is a water-soluble, methylene blue derivative that serves as a highly sensitive chromogenic substrate for the determination of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD).[1][2] This reagent, identified by CAS number 115871-18-6, is chemically known as Sodium ({[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]carbonyl}amino)acetate.[3][4] Its high water solubility and sensitivity make it a valuable tool in various research and diagnostic applications where the quantification of H₂O₂ is crucial. This document provides detailed application notes and protocols for the effective use of this compound in colorimetric assays.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115871-18-6 | [3][5] |

| Molecular Formula | C₁₉H₂₁N₄NaO₃S | [3][4][5] |

| Molecular Weight | 408.45 g/mol | [3][4] |

| Appearance | White to pale blue crystalline powder | [1][4] |

| Solubility | Soluble in water at concentrations of more than 1 mM | [1][2] |

| Storage | 2-8°C, protected from light. For long-term storage, -20°C is recommended. | [4] |

Principle of the Assay

The colorimetric assay using this compound is based on the peroxidase-catalyzed oxidation of the this compound substrate by hydrogen peroxide. In this reaction, horseradish peroxidase (HRP) utilizes H₂O₂ to oxidize this compound, resulting in the formation of a blue-colored product. The intensity of the color, which can be quantified by measuring its absorbance at a specific wavelength, is directly proportional to the concentration of hydrogen peroxide in the sample.

Signaling Pathway and Reaction Mechanism

The reaction mechanism involves the enzymatic activity of peroxidase on hydrogen peroxide, which in turn oxidizes the this compound molecule, leading to a change in its chromophoric properties.

Caption: Peroxidase-catalyzed oxidation of this compound by hydrogen peroxide.

Experimental Protocols

This section provides a detailed protocol for the colorimetric determination of hydrogen peroxide using this compound.

Reagents and Materials

-

This compound (CAS 115871-18-6)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) standard solution

-

PIPES buffer (0.1 mol/L, pH 7.0) containing 0.5% Triton X-100

-

Spectrophotometer or microplate reader capable of measuring absorbance at 666 nm

-

Microcentrifuge tubes

-

Pipettes and pipette tips

-

96-well microplate (for microplate reader format)

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve 4.08 mg of this compound in 1 mL of deionized water. Store at 2-8°C, protected from light.

-

HRP Stock Solution (100 units/mL): Prepare according to the manufacturer's instructions.

-

Working Reagent: Prepare a fresh working reagent before each assay by mixing the following in a 100 mL final volume of 0.1 mol/L PIPES buffer (pH 7.0) with 0.5% Triton X-100:

-

1 mL of this compound stock solution (final concentration: 100 µmol/L)

-

1 mL of HRP stock solution (final concentration: 1 unit/mL)

-

Assay Procedure

The following procedure is a general guideline. Optimization may be required for specific applications.

Caption: Experimental workflow for the this compound colorimetric assay.

Detailed Steps:

-

Standard Curve Preparation: Prepare a series of hydrogen peroxide standards with concentrations ranging from 0 to 5 mmol/L by diluting a stock solution of H₂O₂ in the assay buffer.

-

Sample Preparation: Prepare your biological samples in a compatible buffer. If necessary, dilute the samples to ensure the H₂O₂ concentration falls within the range of the standard curve.

-

Assay Reaction:

-

Pipette 3 mL of the prepared Working Reagent into appropriate containers (e.g., cuvettes or wells of a microplate).

-

Add 10 µL of your sample or a hydrogen peroxide standard to the Working Reagent.

-

For the blank, add 10 µL of the same buffer used for your samples and standards.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 5 minutes.[6]

-

Measurement: After incubation, measure the absorbance of each sample and standard at 666 nm using a spectrophotometer.[6] Use the blank to zero the instrument.

Data Analysis

-

Correct for Blank: Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Standard Curve: Plot the corrected absorbance values of the standards against their corresponding hydrogen peroxide concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the H₂O₂ concentration.

-

Calculate Sample Concentration: Use the equation from the linear regression to calculate the hydrogen peroxide concentration in your samples based on their corrected absorbance values. Remember to account for any dilution factors used during sample preparation.

Quantitative Data

The following table presents example data for a typical standard curve for the determination of hydrogen peroxide using the this compound assay.

| H₂O₂ Concentration (µM) | Absorbance at 666 nm (Corrected) |

| 0 | 0.000 |

| 50 | 0.125 |

| 100 | 0.250 |

| 250 | 0.625 |

| 500 | 1.250 |

Note: This is example data. A standard curve must be generated for each experiment.

Safety and Handling

This compound is for research use only and should be handled in a laboratory environment by trained personnel.[1] It is recommended to wear appropriate personal protective equipment, including gloves, lab coat, and eye protection, when handling the reagent. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

The this compound colorimetric assay offers a sensitive and convenient method for the quantification of hydrogen peroxide in a variety of samples. The high water solubility and distinct color change of this compound upon oxidation make it a reliable reagent for researchers, scientists, and drug development professionals. By following the detailed protocols and application notes provided in this document, users can achieve accurate and reproducible results in their H₂O₂ quantification studies.

References

- 1. 115871-18-6・this compound・046-22341[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. youtube.com [youtube.com]

- 3. Cas 115871-18-6,this compound | lookchem [lookchem.com]

- 4. ulcho.com [ulcho.com]

- 5. CAS NO. 115871-18-6 | this compound | C19H21N4NaO3S [localpharmaguide.com]

- 6. Application principle and usage method of chromogenic substrate this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Application Notes and Protocols: DA-67 Solution Preparation and Stability

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DA-67 is a potent and selective small molecule inhibitor of a key signaling pathway, making it a valuable tool for research in oncology and cell biology. To ensure reproducible and accurate experimental results, proper preparation and handling of this compound solutions are critical. These application notes provide detailed protocols for the solubilization, storage, and stability assessment of this compound, along with guidelines for its use in common cell-based assays.

Product Information

-

Product Name: this compound

-

Appearance: Off-white lyophilized powder

-

Molecular Weight: 485.5 g/mol (Hypothetical)

-

Purity: ≥98% (as determined by HPLC)

Solution Preparation

The following protocols describe the preparation of a 10 mM stock solution of this compound, which is the recommended concentration for long-term storage and subsequent dilution into working solutions.

3.1. Required Materials

-

This compound lyophilized powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile polypropylene or glass vials

-

Vortex mixer

-

Calibrated pipettes

3.2. Protocol for 10 mM Stock Solution

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

-

Calculation: To prepare a 10 mM stock solution from 5 mg of this compound powder, the required volume of DMSO is calculated as follows:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.005 g / (0.010 mol/L * 485.5 g/mol )) * 1,000,000 = 1029.9 µL.

-

It is recommended to add 1030 µL of DMSO to 5 mg of this compound.

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

-

Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Solution Stability

The stability of the this compound stock solution was evaluated under various storage and handling conditions. The data below provides guidance on maintaining the integrity of the compound in solution.

4.1. Long-Term Storage Stability

The 10 mM stock solution in DMSO was stored at different temperatures for up to 6 months. Stability was assessed by High-Performance Liquid Chromatography (HPLC) to measure the percentage of intact this compound remaining.

| Storage Temperature | 1 Month | 3 Months | 6 Months |

| -80°C | >99% | >99% | >99% |

| -20°C | >99% | >99% | 98.5% |

| 4°C | 97.2% | 91.5% | 85.3% |

| Room Temperature (22°C) | 90.1% | 78.4% | Not Recommended |

4.2. Freeze-Thaw Cycle Stability

Aliquots of the 10 mM stock solution were subjected to multiple freeze-thaw cycles. A cycle consisted of removal from -20°C storage, thawing at room temperature for 10 minutes, and re-freezing at -20°C.

| Number of Cycles | Remaining this compound (%) |

| 1 | >99% |

| 3 | 99.1% |

| 5 | 97.8% |

| 10 | 94.2% |

4.3. Working Solution Stability

The stability of a 10 µM working solution of this compound (diluted from a DMSO stock into cell culture medium containing 10% FBS) was assessed over 24 hours at 37°C.

| Time at 37°C (in Medium) | Remaining this compound (%) |

| 0 hours | 100% |

| 8 hours | 98.6% |

| 24 hours | 95.3% |

Experimental Protocols & Workflows

5.1. General Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for treating cultured cells with this compound and assessing its biological effect.

Caption: General experimental workflow for cell-based assays using this compound.

5.2. Protocol: Inhibition of Target Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound on its target protein within a specific signaling pathway using Western Blotting.

-

Cell Seeding: Seed MCF-7 cells (or other relevant cell line) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Serum Starvation (Optional): If the pathway is activated by growth factors, serum-starve the cells for 12-24 hours in a serum-free medium.

-

Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) diluted in a serum-free medium for 2 hours. Include a DMSO-only vehicle control.

-

Stimulation: Stimulate the cells with a known activator of the pathway (e.g., 100 ng/mL EGF or Insulin) for 15 minutes. Include an unstimulated control.

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load 20 µg of protein per lane onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-AKT Ser473) and the total target protein (e.g., total AKT). A loading control (e.g., β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL detection system.

-

-

Analysis: Quantify the band intensities. The inhibitory effect of this compound is determined by the reduction in the phosphorylated target signal relative to the total target and normalized to the vehicle control.

5.3. Hypothetical Signaling Pathway Inhibition by this compound

This compound is hypothesized to be an inhibitor of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

Application Notes and Protocols: Quantitative Analysis of H₂O₂ using a Boronate-Based Fluorescent Probe

Disclaimer: Information regarding a specific fluorescent probe designated "DA-67" for the quantitative analysis of hydrogen peroxide (H₂O₂) could not be located in the provided search results. Therefore, these application notes and protocols are based on the principles of a well-established class of fluorescent probes for H₂O₂ detection: boronate-based probes. These probes are widely used and offer high selectivity for H₂O₂. The experimental details provided are representative and can be adapted for various commercially available boronate-based fluorescent probes.

Introduction